molecular formula C11H13ClN2OS B2682031 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA CAS No. 380207-91-0

1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA

Cat. No.: B2682031
CAS No.: 380207-91-0
M. Wt: 256.75
InChI Key: WQHYLIJMHBPXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA is a thiourea derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a chlorophenyl group and a methylpropanoyl group attached to a thiourea backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA typically involves the reaction of 2-chlorophenyl isothiocyanate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 1-(2-chlorophenyl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride
  • Phenylboronic pinacol esters

Comparison: 1-(2-CHLOROPHENYL)-3-(2-METHYLPROPANOYL)THIOUREA is unique due to its specific combination of a chlorophenyl group and a methylpropanoyl group attached to a thiourea backbone

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHYLIJMHBPXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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